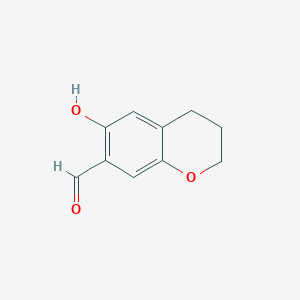
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde
Descripción general
Descripción
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely found in nature, particularly in plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde with an appropriate diene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-hydroxy-3,4-dihydro-2H-chromene-7-carboxylic acid.
Reduction: 6-hydroxy-3,4-dihydro-2H-chromene-7-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde
- 6-chloro-2-oxo-2H-chromene-4-carbaldehyde
- 7-hydroxy-4-methyl-2-oxo-2H-chromene
Uniqueness
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-5-10-7(4-9(8)12)2-1-3-13-10/h4-6,12H,1-3H2 |
Clave InChI |
NUZWMRNNUMXLMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2OC1)C=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













